molecular formula C24H25FN4O2 B2721442 N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251573-41-7

N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2721442
CAS No.: 1251573-41-7
M. Wt: 420.488
InChI Key: GBKSLCFSTGZNQO-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.488. It is related to a class of compounds known as fentanyl analogues , which are typically developed by pharmaceutical companies for legitimate medical use, but some have also been sold as designer drugs .

Scientific Research Applications

PET Tracers for Serotonin Receptors

One significant application of similar fluorinated compounds is in the development of PET tracers for imaging serotonin 5-HT(1A) receptors in the brain. These compounds have been designed to possess high affinity and selectivity for 5-HT1A receptors, enabling the study of neuropsychiatric disorders. For example, a study by García et al. (2014) highlighted the synthesis of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds have demonstrated promising results in vitro and in vivo, with high brain uptake, slow brain clearance, and stability to defluorination, making them potential candidates for improved in vivo quantification of 5-HT1A receptors (Gonzalo García et al., 2014).

Inhibitors for Kinase Superfamily

Another application is found in the discovery of selective inhibitors for the Met kinase superfamily. Compounds with a similar structural framework have been identified as potent and selective Met kinase inhibitors, showing complete tumor stasis in specific cancer models following oral administration. This demonstrates the compound's potential in cancer therapeutics, as reported by Schroeder et al. (2009), where N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) was advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic profiles (G. M. Schroeder et al., 2009).

Radioligands for CB1 Cannabinoid Receptors

The compound's structure is also conducive to modification for the study of CB1 cannabinoid receptors. Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 receptors using PET. This highlights the flexibility and utility of such compounds in creating diagnostic tools for neurological research (†. R. Katoch-Rouse & A. Horti, 2003).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17(18-7-9-20(25)10-8-18)28-24(30)19-11-13-29(14-12-19)22-15-23(27-16-26-22)31-21-5-3-2-4-6-21/h2-10,15-17,19H,11-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSLCFSTGZNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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